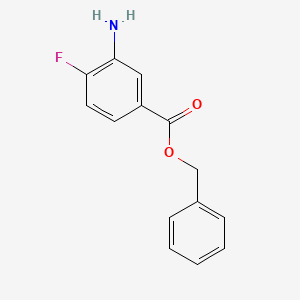

Benzyl 3-amino-4-fluorobenzoate

Description

Benzyl 3-amino-4-fluorobenzoate is a benzoate ester derivative featuring a benzyl ester group, an amino substituent at the 3-position, and a fluorine atom at the 4-position of the aromatic ring.

Properties

IUPAC Name |

benzyl 3-amino-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-12-7-6-11(8-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWCLHABHDGMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-amino-4-fluorobenzoate typically involves the esterification of 3-amino-4-fluorobenzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions. A common method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Types of Reactions:

Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom in the aromatic ring can be substituted by nucleophiles under appropriate conditions, such as using a strong base.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products:

Oxidation: Benzyl alcohol derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Benzyl 3-amino-4-fluorobenzoate has potential applications in drug development due to its structural characteristics that suggest biological activity. Compounds with similar structures have been studied for their antibacterial, antifungal, and anticancer properties.

- Antibacterial Activity : Preliminary studies indicate that the compound may exhibit antibacterial properties, likely due to the presence of the amino group which can enhance interaction with bacterial targets. Similar compounds have shown effectiveness against various bacterial strains, making this compound a candidate for further pharmacological studies.

- Anticancer Properties : Research into derivatives containing fluorinated aromatic rings has demonstrated potential antitumor activity. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell proliferation in vitro .

Material Science

The unique fluorinated structure of this compound suggests applications in material science, particularly in the development of advanced materials with specific electronic or optical properties. Fluorinated compounds often exhibit enhanced stability and performance in various applications.

Biological Studies

The compound is also being investigated for its role in biological systems:

- Enzyme Inhibition : The amino group may facilitate interactions with enzymes, potentially leading to inhibition of specific pathways involved in disease processes.

- Receptor Modulation : Similar compounds have been shown to modulate neurotransmitter receptors, which could lead to therapeutic effects in neurological disorders .

Data Tables

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Evaluation

In vitro assays conducted on cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects, indicating potential as a chemotherapeutic agent. The structure-activity relationship (SAR) studies suggested that modifications to the fluorinated ring could enhance efficacy .

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting enzyme activity. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Table 1: Key Properties of Benzyl 3-Amino-4-Fluorobenzoate and Analogs

*Calculated based on structural similarity.

Key Observations :

- Substituent Effects: The 4-fluoro group may improve metabolic stability compared to non-fluorinated analogs, while the 3-amino group could enable hydrogen bonding, influencing solubility and target interactions.

Pharmacological and Application Comparisons

- Benzyl Benzoate (BB): Widely used as a 25% topical formulation for scabies, with an 87% cure rate in clinical trials . BB lacks amino/fluoro substituents, suggesting that this compound’s added functional groups could modify its bioactivity for other targets (e.g., enzyme inhibition).

- Its methyl ester counterpart’s lower molecular weight may favor synthetic accessibility but reduce persistence in vivo compared to benzyl derivatives.

- Hydroxyl vs.

Biological Activity

Benzyl 3-amino-4-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to an amino group and a fluorobenzoate moiety. The presence of the fluorine atom at the 4-position of the benzoate ring enhances its lipophilicity, which is crucial for biological interactions. The molecular formula is with a molecular weight of approximately 273.30 g/mol.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : 3-amino-4-fluorobenzoic acid and benzyl alcohol.

- Reaction Conditions : The reaction is conducted under acidic conditions, often using sulfuric acid as a catalyst.

- Esterification Process : The carboxylic acid group of 3-amino-4-fluorobenzoic acid reacts with the hydroxyl group of benzyl alcohol to form the ester.

The general reaction can be summarized as follows:

Biological Activity

This compound exhibits various biological activities, primarily due to its structural similarities to known pharmacophores. Below are key findings from recent studies:

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit cancer cell growth. For instance, studies have shown that fluorinated benzoic acids can effectively inhibit adenocarcinoma cell growth through mechanisms involving cell cycle arrest and apoptosis induction .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of cell cycle progression |

| 4-Fluorobenzoic acid | <20 | Induction of apoptosis |

Antimicrobial Properties

The presence of the amino group suggests potential antimicrobial activity. Compounds with similar structures have demonstrated antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, revealing significant inhibition of cell proliferation at concentrations below 10 µM. The mechanism was linked to apoptosis and cell cycle arrest in the G0/G1 phase .

- Antimicrobial Evaluation : In another study, this compound was tested against common pathogens, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria at low micromolar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.